![molecular formula C6H6ClN5 B175929 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine CAS No. 100644-66-4](/img/structure/B175929.png)

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

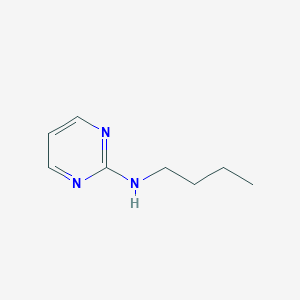

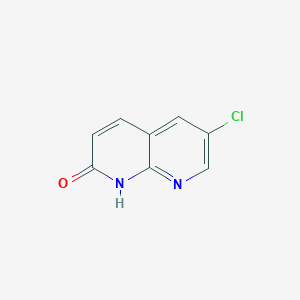

“4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to exhibit various biological activities, including anticancer activity .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . For instance, a mixture of 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine and appropriate amines in the presence of TEA was refluxed for 4 hours .Molecular Structure Analysis

The molecular structure of “4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for its biological activity .Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine” are primarily associated with its synthesis . The compound undergoes a series of reactions to form the desired product .Scientific Research Applications

Synthesis of Disubstituted Pyrazolo[3,4-d]pyrimidines

This compound can serve as a convenient intermediate for the synthesis of various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines . These disubstituted pyrimidines may have useful pharmacological properties .

Antitumor Activity

Pyrazolo[3,4-d]pyrimidine is an important structural fragment present in naturally occurring nucleosides (Formycin A and Formycin B), which have significant antitumor activity .

Antiviral and Analgesic Activity

1H-pyrazolo[3,4-d]pyrimidines exhibit various biological activities, including antiviral and analgesic activity .

4. Treatment of Male Erectile Dysfunction and Hyperuricemia 1H-pyrazolo[3,4-d]pyrimidines have been used in the treatment of male erectile dysfunction and hyperuricemia .

Prevention of Gout

1H-pyrazolo[3,4-d]pyrimidines have been used in the prevention of gout .

Antibacterial and Antiproliferative Activity

Functionally substituted 1H-pyrazolo[3,4-d]pyrimidines showed good antibacterial and antiproliferative activity .

Nucleophilic Substitution

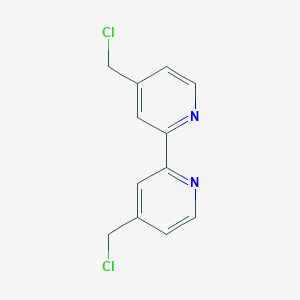

The compound can be used in the reaction of nucleophilic substitution with amines, leading to disubstituted products with equal substituents in the pyrimidine ring and 2-methylene groups .

Synthesis of New Derivatives

New derivatives of this class can be considered as compounds with great potential for biological activity .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This results in the alteration of cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This leads to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

The compound’s effectiveness against various cell lines suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound shows significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells . The compound’s inhibitory activity against CDK2/cyclin A2 is achieved for the most potent anti-proliferative compounds .

Action Environment

It’s important to note that factors such as temperature, ph, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Safety and Hazards

properties

IUPAC Name |

4-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZNUJWHYLMPRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC(=N2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)

![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)

![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)